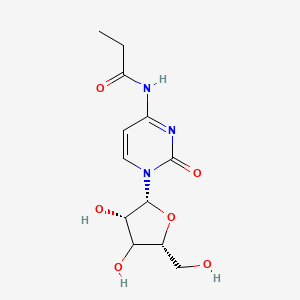

N-(1-Oxopropyl)cytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17N3O6 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |

InChI |

InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |

InChI Key |

BFGBHRAPGFJCGV-AVCZIOMLSA-N |

Isomeric SMILES |

CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(1-Oxopropyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust protocol for the synthesis of N-(1-Oxopropyl)cytidine, a modified nucleoside with significant potential in therapeutic and diagnostic applications. The procedure involves a three-step process encompassing the protection of the ribose hydroxyl groups, selective acylation of the exocyclic amino group of the cytosine base, and subsequent deprotection to yield the final product. This guide provides detailed experimental methodologies, summarizes quantitative data, and includes visualizations of the synthetic pathway and workflow.

Overview of the Synthetic Strategy

The synthesis of this compound from cytidine (B196190) requires a strategic approach to achieve selective modification of the N4-amino group while avoiding unwanted reactions at the hydroxyl groups of the ribose moiety. The most common and effective strategy involves the temporary protection of the 2', 3', and 5'-hydroxyl groups using silyl (B83357) protecting groups. Once the hydroxyl groups are masked, the N4-amino group can be selectively acylated using a suitable propionylating agent. The final step involves the removal of the silyl protecting groups under conditions that do not cleave the newly formed amide bond.

Experimental Protocols

Step 1: Protection of Cytidine Hydroxyl Groups

This step involves the silylation of the 2', 3', and 5'-hydroxyl groups of cytidine using tert-butyldimethylsilyl chloride (TBDMSCl).

Methodology:

-

Suspend cytidine (1 equivalent) in anhydrous pyridine.

-

Add tert-butyldimethylsilyl chloride (3.5 equivalents) to the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine by column chromatography on silica (B1680970) gel.

Step 2: N4-Acylation with Propionic Anhydride (B1165640)

The protected cytidine is then acylated at the N4-position using propionic anhydride.

Methodology:

-

Dissolve 2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine (1 equivalent) in anhydrous dichloromethane (B109758).

-

Add propionic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude N4-propionyl-2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine is typically used in the next step without further purification.

Step 3: Deprotection of Silyl Groups

The final step is the removal of the TBDMS protecting groups to yield this compound.

Methodology:

-

Dissolve the crude product from the previous step in tetrahydrofuran (B95107) (THF).

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 equivalents for each silyl group) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on similar acylation procedures for cytidine and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Protection (Silylation) | Cytidine, TBDMSCl, Pyridine | 85-95 | >95 |

| 2 | N4-Acylation | Protected Cytidine, Propionic Anhydride, DMAP | 90-98 | >90 (crude) |

| 3 | Deprotection | Acylated/Protected Cytidine, TBAF | 80-90 | >98 |

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Chemical properties of N-(1-Oxopropyl)cytidine

An In-depth Technical Guide on the Chemical Properties of N-(1-Oxopropyl)cytidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-propionylcytidine, is a modified nucleoside derived from cytidine (B196190). This technical guide provides a comprehensive overview of its chemical properties, leveraging data from analogous N-acylated nucleosides due to the limited availability of direct experimental data for this specific compound. The guide includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance based on the known roles of similar modified nucleosides in molecular biology and drug development.

Introduction

N-acylation of nucleosides is a critical modification that can significantly impact their biological activity, stability, and molecular interactions. While N4-acetylcytidine (ac4C) has been the subject of considerable research, revealing its role in modulating mRNA stability and translation, the properties of other N-acylated cytidines, such as this compound, are less characterized. This document aims to consolidate the available information and provide a technical foundation for researchers working with or interested in this compound.

Chemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following properties are a combination of calculated values and estimations based on the properties of cytidine and other N-acylated derivatives.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₆ | Calculated |

| Molecular Weight | 299.28 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to have moderate solubility in water and polar organic solvents like DMSO and DMF. | Inferred from Cytidine[1] |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the synthesis and analysis of this compound, adapted from general procedures for nucleoside modification.

Synthesis of this compound

This protocol describes a general method for the N-acylation of cytidine using propionic anhydride (B1165640).

Materials:

-

Cytidine

-

Propionic anhydride

-

Pyridine (B92270) (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve cytidine in a mixture of anhydrous pyridine and anhydrous DMF.

-

Acylation: Cool the solution in an ice bath and add propionic anhydride dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess propionic anhydride by slowly adding methanol.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate.

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the ribose sugar protons, the cytosine base protons, and the ethyl group of the propionyl moiety. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule, with distinct signals for the ribose, cytosine, and propionyl carbons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the compound, confirming the addition of the propionyl group to cytidine. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the biological role of the closely related N4-acetylcytidine (ac4C) offers significant insights. N-acylation of cytidine residues in mRNA has been shown to be a crucial regulator of gene expression.

The enzyme N-acetyltransferase 10 (NAT10) is responsible for the N-acetylation of cytidine in RNA. This modification can enhance mRNA stability and promote translation efficiency. It is plausible that N-propionylation could have similar or distinct effects on RNA metabolism and function.

Visualizations

Experimental Workflow: Synthesis and Purification

References

An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Oxopropyl)cytidine

Introduction

N-(1-Oxopropyl)cytidine is a derivative of the pyrimidine (B1678525) nucleoside, cytidine (B196190), featuring a propionyl group attached to the exocyclic amino group of the cytosine base.[1] While its precise biological role and mechanism of action are not yet elucidated in published literature, its structural similarity to other biologically active nucleoside analogs suggests potential therapeutic applications. Cytidine analogs are known to possess a range of activities, including the potential to act as antimetabolites and inhibitors of enzymes like DNA methyltransferase.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized core mechanism of action of this compound, detailed experimental protocols for its investigation, and potential signaling pathways it may influence.

Chemical Structure and Properties

-

IUPAC Name: 4-propionamido-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

-

Molecular Formula: C₁₂H₁₇N₃O₆

-

Key Features: The molecule consists of a cytidine core, which is a fundamental component of RNA, linked to a propionyl group. This N-acylation could alter its metabolic stability, cellular uptake, and interaction with molecular targets compared to unmodified cytidine.

Hypothesized Mechanism of Action

The mechanism of action of this compound is likely multifaceted, stemming from its hydrolysis into cytidine and propionic acid, or through the direct action of the intact molecule. The primary hypothesized mechanisms revolve around its potential roles in neuronal metabolism and membrane synthesis, drawing parallels with well-studied compounds like Citicoline (CDP-choline).

Hypothesis 1: A Prodrug for Cytidine and Propionate (B1217596) Delivery

The most direct hypothesized mechanism is that this compound acts as a prodrug, undergoing enzymatic or spontaneous hydrolysis to release cytidine and propionic acid.

-

Cytidine's Role: Once released, cytidine can be phosphorylated to cytidine triphosphate (CTP). CTP is a crucial precursor for the synthesis of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of neuronal membranes.[3][4][5] This pathway is vital for membrane repair and neuroprotection, a mechanism central to the action of citicoline.[3][4][6] Dietary cytidine is largely converted to uridine (B1682114) in humans, which can then be utilized in various metabolic pathways.[7]

-

Propionate's Role: Propionate, a short-chain fatty acid, can be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle, influencing cellular energy metabolism. In the nervous system, propionate is primarily metabolized by glial cells.[8]

Hypothesis 2: Direct Interaction with Molecular Targets

The intact this compound molecule may have its own biological activity. The N-acyl modification could confer affinity for specific enzymes or receptors. For instance, some cytidine analogs act as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation.[2]

Below is a diagram illustrating the hypothesized metabolic fate of this compound.

Potential Signaling Pathways

Based on the hypothesized mechanism, this compound could modulate several key signaling pathways, particularly in the central nervous system:

-

Phospholipid Synthesis Pathway: By providing CTP, it could enhance the Kennedy pathway for phosphatidylcholine synthesis.

-

Neurotransmitter Signaling: Similar to citicoline, it may influence the levels of neurotransmitters like acetylcholine (B1216132) and dopamine.[4][6]

-

Neuroprotective Pathways: By supporting membrane integrity and cellular energy, it could activate pro-survival pathways and inhibit apoptotic cascades. Citicoline has been shown to inhibit apoptosis associated with cerebral ischemia.[4]

-

Glutamatergic Signaling: Cytidine has been observed to modulate glutamate (B1630785) cycling between neurons and glial cells.[7]

The following diagram illustrates the potential influence of this compound on neuronal health.

Data Presentation

As there is no direct experimental data for this compound, the following table summarizes the known biological effects of its constituent parts to provide a basis for the hypothesized mechanisms.

| Component | Known Biological Effects | Potential Relevance for this compound |

| Cytidine | - Precursor for CTP and subsequent phospholipid synthesis.[3][4][5]- Component of RNA.[7]- Can be converted to uridine.[7]- Modulates glutamate levels in the brain.[7] | - Neuroprotection through membrane repair.- Support of nucleic acid synthesis.- Modulation of neurotransmitter systems. |

| Propionate | - Short-chain fatty acid.- Metabolized by glia in the CNS.[8]- Can enter the TCA cycle via propionyl-CoA.[8] | - Contribution to cellular energy metabolism. |

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.

6.1. In Vitro Stability and Metabolism

-

Objective: To determine if this compound is hydrolyzed to cytidine and propionic acid in biological matrices.

-

Methodology:

-

Incubate this compound in mouse or human plasma and liver microsomes.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Analyze the samples using LC-MS/MS to quantify the concentrations of this compound, cytidine, and propionic acid.

-

Calculate the rate of hydrolysis and the metabolic stability of the compound.

-

6.2. Cellular Uptake and Metabolism in Neuronal and Glial Cells

-

Objective: To investigate the uptake of this compound and its conversion to key metabolites in relevant cell types.

-

Methodology:

-

Culture primary neurons and astrocytes or use relevant cell lines (e.g., SH-SY5Y neuroblastoma, U87 glioma).

-

Treat the cells with a known concentration of this compound.

-

At various time points, lyse the cells and extract metabolites.

-

Use LC-MS/MS to measure intracellular levels of this compound, cytidine, CTP, and propionyl-CoA.

-

Compare the metabolic profiles in neurons versus glial cells.

-

6.3. Assessment of Effects on Phospholipid Synthesis

-

Objective: To determine if this compound treatment increases phospholipid synthesis.

-

Methodology:

-

Treat neuronal cells with this compound, with cytidine as a positive control.

-

Incubate the cells with a radiolabeled precursor, such as [³H]-choline.

-

After treatment, extract lipids from the cells.

-

Separate phospholipids using thin-layer chromatography (TLC).

-

Quantify the incorporation of the radiolabel into phosphatidylcholine using liquid scintillation counting.

-

6.4. Neuroprotection Assay

-

Objective: To evaluate the potential neuroprotective effects of this compound against stressors.

-

Methodology:

-

Pre-treat primary neuronal cultures with varying concentrations of this compound.

-

Induce neuronal damage using a stressor such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or oxygen-glucose deprivation (ischemia model).

-

Assess cell viability using an MTT or LDH assay.

-

Measure markers of apoptosis, such as caspase-3 activation, by western blot or immunofluorescence.

-

6.5. In Vivo Pharmacokinetics and Brain Distribution

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.

-

Methodology:

-

Administer this compound to rodents via oral gavage or intravenous injection.

-

Collect blood and brain tissue samples at multiple time points.

-

Analyze the concentrations of this compound and its primary metabolites (cytidine, propionic acid) in plasma and brain homogenates using LC-MS/MS.

-

Calculate key pharmacokinetic parameters, including bioavailability and brain-to-plasma ratio.

-

The following diagram outlines a proposed experimental workflow.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, a scientifically plausible hypothesis can be formulated based on its chemical structure and the known biological roles of its components. It is likely to function as a prodrug, delivering cytidine and propionate to support neuronal membrane synthesis and energy metabolism, thereby exerting neuroprotective effects. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test these hypotheses and elucidate the therapeutic potential of this compound. Further investigation is warranted to validate these proposed mechanisms and to explore the full pharmacological profile of this compound.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. This compound | 胞嘧啶核苷类似物 | MCE [medchemexpress.cn]

- 3. Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citicoline: pharmacological and clinical review, 2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of orally administered cytidine 5'-diphosphate choline on brain phospholipid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]

- 7. Cytidine - Wikipedia [en.wikipedia.org]

- 8. Neuroprotective effects of citidine-5-diphosphocholine on impaired spatial memory in a rat model of cerebrovascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Profile of N-(1-Oxopropyl)cytidine: An In-depth Technical Guide to Analogous N-Acylated Cytidine Derivatives

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity of N-(1-Oxopropyl)cytidine. This guide, therefore, provides a comprehensive overview of the known biological activities, experimental protocols, and mechanisms of action of closely related N-acylated cytidine (B196190) analogs, primarily focusing on the well-studied N4-acetylcytidine (ac4C). This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules.

Introduction

N-acylated cytidine derivatives represent a class of modified nucleosides with significant potential in therapeutic development. While the specific biological activities of this compound remain uncharacterized, extensive research into analogous compounds, particularly N4-acetylcytidine (ac4C), has revealed their critical roles in various biological processes, including viral replication and cancer progression. This technical guide synthesizes the current understanding of these related compounds, offering insights into their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Concepts: The Significance of N-Acylation on Cytidine

N-acylation of the exocyclic amine (N4) of cytidine can significantly alter its biological properties. This modification can influence base pairing, RNA stability, and interactions with proteins, thereby modulating cellular and viral processes. The most studied of these is N4-acetylcytidine (ac4C), a naturally occurring RNA modification.

Biological Activity of N-Acylated Cytidine Analogs

The biological activities of N-acylated cytidine analogs have been primarily investigated in the contexts of antiviral and anticancer research.

Antiviral Activity

Several N-acylated cytidine derivatives have demonstrated potent antiviral effects. For instance, N4-(acyloxy) derivatives of N4-hydroxycytidine have been shown to inhibit the replication of poxviruses in cell cultures.[1] Specifically, N4-(pivaloyloxy)- and N4-(benzoyloxy)cytidines were identified as the most potent compounds in one study.[1]

The mechanism of antiviral action for some N-acylated cytidines is linked to their role in viral RNA. For example, N4-acetylcytidine (ac4C) has been shown to be incorporated into HIV-1 transcripts. This modification enhances the stability of the viral RNA, thereby boosting viral gene expression.[2] This suggests that targeting the enzymes responsible for this acylation, such as N-acetyltransferase 10 (NAT10), could be a viable antiviral strategy.[2]

Anticancer Activity

The role of N-acylated cytidines, particularly ac4C, in cancer is an area of active investigation. The enzyme responsible for ac4C formation, NAT10, is often dysregulated in various cancers.[3] This modification can impact the stability and translation of mRNAs encoding proteins involved in cancer progression.[3] For example, NAT10-mediated ac4C modification of specific mRNAs has been shown to promote the proliferation and invasion of cancer cells.[3]

Quantitative Data on N-Acylated Cytidine Analog Activity

The following tables summarize the available quantitative data for various N-acylated cytidine analogs from the literature.

Table 1: Antiviral Activity of N4-(acyloxy)cytidine Derivatives against Poxviruses

| Compound | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| N4-(pivaloyloxy)cytidine | Poxvirus | Cell Culture | Data not specified | Data not specified | Data not specified |

| N4-(benzoyloxy)cytidine | Poxvirus | Cell Culture | Data not specified | Data not specified | Data not specified |

Note: Specific EC50, CC50, and SI values for N4-(pivaloyloxy)cytidine and N4-(benzoyloxy)cytidines were not provided in the available search results, though they were described as the "most potent."[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are generalized protocols for key experiments cited in the literature for analogous compounds.

Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound.

-

Cell Culture: Seed susceptible host cells (e.g., Vero cells for poxviruses) in 24-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., N-acylated cytidine derivative) in a suitable solvent and then in cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations. A semi-solid overlay (e.g., containing carboxymethyl cellulose) is used to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Signaling Pathways and Mechanisms of Action

The biological effects of N-acylated cytidines are often mediated through their influence on RNA metabolism and function.

N4-acetylcytidine (ac4C) in HIV-1 RNA Regulation

The diagram below illustrates the proposed mechanism by which ac4C modification of HIV-1 RNA enhances viral gene expression.

Caption: Proposed pathway for N4-acetylcytidine (ac4C) enhancement of HIV-1 gene expression.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel N-acylated cytidine derivatives.

References

Unveiling the Antimetabolite Potential of N-(1-Oxopropyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Oxopropyl)cytidine is a synthetic nucleoside analog of cytidine (B196190), a fundamental component of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). As an antimetabolite, it holds the potential to interfere with essential cellular processes, such as nucleic acid synthesis and epigenetic regulation, making it a compound of interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the core antimetabolite properties of this compound, drawing parallels with structurally similar and well-characterized cytidine analogs. It details plausible mechanisms of action, outlines key experimental protocols for its investigation, and presents logical workflows and signaling pathways to guide future research and development.

Introduction to this compound as a Cytidine Analog

This compound belongs to the class of N-acylated cytidine derivatives. Structurally, it is characterized by a propionyl group attached to the exocyclic amine (N4) of the cytosine base. This modification distinguishes it from the natural nucleoside cytidine and is hypothesized to alter its biochemical properties, leading to its function as an antimetabolite.

Antimetabolites are compounds that mimic natural substrates in cellular metabolic pathways.[1] By virtue of their structural similarity, they can be recognized by enzymes and incorporated into macromolecules like DNA and RNA, or they can inhibit crucial enzymatic reactions.[1] This interference with normal cellular metabolism can lead to cytotoxicity, particularly in rapidly proliferating cells such as cancer cells, which have a high demand for nucleic acid synthesis.[1]

Plausible Mechanisms of Antimetabolite Action

While specific experimental data for this compound is not extensively available in public literature, its mechanism of action can be inferred from the well-established activities of other cytidine analogs, particularly N4-acetylcytidine (ac4C). The primary proposed mechanisms include:

-

Incorporation into Nucleic Acids and Chain Termination: Following cellular uptake, this compound is likely phosphorylated by nucleoside kinases to its active triphosphate form.[2] This triphosphate analog can then be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. The presence of the N-propionyl group may disrupt the normal Watson-Crick base pairing or alter the helical structure of DNA and RNA, potentially leading to chain termination and the inhibition of replication and transcription.[1]

-

Inhibition of DNA Methyltransferase (DNMT): A crucial mechanism for many cytidine analogs is the inhibition of DNA methyltransferases.[3][4] DNMTs are responsible for maintaining epigenetic patterns by adding methyl groups to cytosine bases in DNA. Aberrant DNA methylation is a hallmark of cancer.[5] Cytidine analogs, once incorporated into DNA, can covalently trap DNMTs, leading to the depletion of the active enzyme and subsequent global DNA hypomethylation.[3][4] This can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation. Given the structural similarity, this compound is a candidate for a DNMT1 inhibitor.

-

Modulation of RNA Stability and Translation: The related molecule, N4-acetylcytidine (ac4C), is a naturally occurring RNA modification that influences RNA stability and translational efficiency.[6] The enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), is often dysregulated in cancer.[6] It is plausible that this compound could be recognized by NAT10 or other enzymes involved in RNA modification, thereby altering the stability and translation of key messenger RNAs (mRNAs) involved in cell growth and proliferation.

Quantitative Data (Hypothetical Framework)

Specific quantitative data for this compound is not yet publicly available. However, a comprehensive evaluation of its antimetabolite properties would require the determination of the following parameters, which are presented here as a template for future studies.

| Parameter | Description | Expected Range (based on analogs) |

| IC50 (various cancer cell lines) | Concentration of the compound that inhibits 50% of cell growth. | 0.1 µM - 100 µM |

| Ki (DNMT1) | Inhibition constant for DNA methyltransferase 1. | 1 µM - 50 µM |

| Cellular Uptake (Km, Vmax) | Michaelis-Menten kinetics for cellular transport. | Km: 5-50 µM; Vmax: variable |

| Phosphorylation Efficiency | Rate of conversion to the active triphosphate form by cellular kinases. | Substrate-dependent |

| RNA/DNA Incorporation Rate | The extent of incorporation into newly synthesized nucleic acids. | Variable |

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and comprehensive biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of cytidine.[6]

Materials:

-

Cytidine

-

Propionic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve cytidine in anhydrous pyridine.

-

Add propionic anhydride dropwise to the solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate.

-

Collect and combine the fractions containing the desired product.

-

Evaporate the solvent and dry the product under vacuum.

-

Characterize the final product by NMR and mass spectrometry.

Cell Viability Assay

This protocol outlines the use of a standard MTT or MTS assay to determine the cytotoxic effects of this compound on cancer cell lines.[7]

Materials:

-

Cancer cell lines of interest (e.g., HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNA Methyltransferase (DNMT) Assay

This protocol describes a common method to assess the inhibitory effect of this compound on DNMT1 activity.[8][9]

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT reaction buffer

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Poly(dI-dC)·poly(dI-dC) DNA substrate

-

Stop solution (e.g., EDTA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing DNMT reaction buffer, ³H-SAM, and the DNA substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

-

Initiate the reaction by adding the DNMT1 enzyme.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of DNMT1 inhibition and determine the IC50 value.

RNA Stability Assay

This protocol uses actinomycin (B1170597) D to inhibit transcription, allowing for the measurement of the decay rate of specific mRNAs in the presence or absence of this compound.[1][10]

Materials:

-

Cells of interest

-

This compound

-

Actinomycin D

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR machine and reagents

-

Primers for a target gene (e.g., a proto-oncogene like c-Myc) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Treat cells with this compound or a vehicle control for a predetermined time (e.g., 24 hours).

-

Add actinomycin D to all wells to a final concentration that effectively inhibits transcription (e.g., 5 µg/mL).

-

Harvest cells at different time points after actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).

-

Extract total RNA from the cells at each time point.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of the target gene and the housekeeping gene using qPCR.

-

Normalize the target gene expression to the housekeeping gene expression.

-

Plot the relative mRNA levels against time and calculate the mRNA half-life for both treated and untreated cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows for investigating this compound.

Caption: Hypothesized metabolic activation and mechanisms of action for this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, cytidine analog with the potential for significant antimetabolite activity. Based on the known mechanisms of similar compounds, it is hypothesized to function through incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function, as well as through the inhibition of key epigenetic regulators like DNMT1. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of its therapeutic potential. Future research should focus on obtaining empirical data for its cytotoxicity, mechanism of action, and in vivo efficacy to fully elucidate its promise as a novel therapeutic agent.

References

- 1. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]

- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro DNA methylation assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]

Methodological & Application

N-(1-Oxopropyl)cytidine: Application Notes and Protocols for Cancer Cell Line Studies

Disclaimer: As of the current literature review, specific studies on the biological effects of N-(1-Oxopropyl)cytidine in cancer cell lines are not publicly available. The following application notes and protocols are based on the established methodologies and known mechanisms of action of other cytidine (B196190) analogues used in cancer research. These should be considered as a general framework and starting point for the investigation of this compound. All experimental conditions would require optimization for this specific compound.

Introduction

This compound is a modified cytidine nucleoside. Nucleoside analogues represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through various mechanisms, including interference with nucleic acid synthesis and function.[1][2][3] Prominent examples of cytidine analogues with significant anticancer activity include gemcitabine (B846) and cytarabine, which are used in the treatment of various solid tumors and hematological malignancies.[1][4] Furthermore, modifications to the cytidine structure, such as N4-acetylation (N4-acetylcytidine), have been shown to play a role in cancer progression through epigenetic regulation.[5][6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential anticancer effects of this compound in cancer cell line models. The protocols outlined below are based on standard assays used to characterize the activity of novel therapeutic compounds.

Potential Mechanisms of Action

Based on the known mechanisms of other cytidine analogues, this compound could potentially exert its anticancer effects through several pathways. These include, but are not limited to:

-

Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analogue can be incorporated into growing DNA and RNA chains, leading to chain termination and inhibition of nucleic acid synthesis.[1][8]

-

Inhibition of DNA Methyltransferase (DNMT): Some cytidine analogues can inhibit DNMTs, leading to epigenetic modifications and re-expression of tumor suppressor genes.[9][10]

-

Induction of Apoptosis: Disruption of DNA synthesis and other cellular processes can trigger programmed cell death (apoptosis).[1]

-

Cell Cycle Arrest: The compound may cause cells to arrest at specific checkpoints in the cell cycle, preventing proliferation.

Quantitative Data Summary (Hypothetical Examples)

The following tables are presented as templates for summarizing experimental data for this compound. The values provided are hypothetical and should be replaced with experimental results.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HCT116 | Colorectal Carcinoma | [Experimental Value] |

| PANC-1 | Pancreatic Carcinoma | [Experimental Value] |

| K562 | Chronic Myelogenous Leukemia | [Experimental Value] |

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)

| Treatment Concentration | % Annexin V Positive Cells |

| Control (Vehicle) | [Experimental Value] |

| IC50 Concentration | [Experimental Value] |

| 2 x IC50 Concentration | [Experimental Value] |

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h Treatment)

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| IC50 Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for the desired time (e.g., 24, 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for the study of this compound.

Caption: Hypothetical mechanism of action for this compound.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of cytidine dialdehyde and its effects on nucleotide and nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(1-Oxopropyl)cytidine and its Analogs in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antiviral research applications of N-acyl cytidine (B196190) derivatives, including N-(1-Oxopropyl)cytidine. Due to the limited direct data on this compound, this document leverages findings from closely related N-acyl and N4-hydroxycytidine (NHC) analogs to provide a comprehensive guide for research and development.

Introduction

This compound belongs to the class of nucleoside analogs, which are a cornerstone of antiviral drug development. These compounds mimic naturally occurring nucleosides and are incorporated into viral genetic material, disrupting the replication process. N-acyl cytidine derivatives, particularly those of N4-hydroxycytidine (NHC), have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. The N-acyl modification can enhance the compound's stability, cell permeability, and pharmacokinetic properties, effectively making it a prodrug that is metabolized into the active antiviral agent within the host cell.

Mechanism of Action

The primary antiviral mechanism of N-acyl cytidine derivatives, such as this compound, is based on the concept of "viral error catastrophe".[1] The process can be summarized in the following steps:

-

Cellular Uptake and Activation: The N-acyl cytidine derivative, being more lipophilic than its parent nucleoside, readily enters the host cell.

-

Metabolic Conversion: Inside the cell, esterase enzymes cleave the N-acyl group, releasing the parent nucleoside (e.g., N4-hydroxycytidine). Host cell kinases then phosphorylate the nucleoside analog into its active 5'-triphosphate form (NTP analog).[1][2]

-

Viral RNA Polymerase Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes the NTP analog as a natural nucleotide (cytidine triphosphate or uridine (B1682114) triphosphate) and incorporates it into the newly synthesizing viral RNA strand.[3]

-

Induction of Mutations: The incorporated nucleoside analog is prone to tautomerization, leading to misincorporation of nucleotides during subsequent rounds of RNA replication. This results in a significant increase in the mutation rate of the viral genome.[2][3]

-

Error Catastrophe and Inhibition of Replication: The accumulation of mutations throughout the viral genome leads to the production of non-viable viral particles, a phenomenon known as "error catastrophe," which ultimately inhibits viral replication.[1]

Antiviral Activity Spectrum

N-acyl derivatives of cytidine and its analogs have shown efficacy against a variety of RNA viruses. The following table summarizes the in vitro antiviral activity of representative N-acyl cytidine analogs against several viruses.

| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | - | 3.50 | - | - | [4] |

| Influenza A (H1N1) | - | 5.80 | - | - | [4] | |

| Influenza A (H3N2) | - | 7.30 | - | - | [4] | |

| Influenza B | - | 3.40 | - | - | [4] | |

| Dengue Virus (DENV-2) | - | 3.95 | - | - | [4] | |

| N4-(pivaloyloxy)cytidine | Poxviruses | LLC-MK2 | - | - | 50-100 | |

| N4-(benzoyloxy)cytidine | Poxviruses | LLC-MK2 | - | - | 50-100 | |

| N4-hydroxycytidine (NHC) | Murine Hepatitis Virus (MHV) | - | 0.17 | >10 | >58 | [5] |

| MERS-CoV | - | 0.56 | >10 | >17 | [5] | |

| 5'-O-(3-methylphenoxyacetyl)-N4-hydroxycytidine (SN_22) | HCoV-229E | Huh-7 | 0.21 | >100 | >476 | [3] |

| SARS-CoV-2 (Wuhan) | Vero E6 | 0.35 | >100 | >285 | [3] | |

| SARS-CoV-2 (Delta) | Vero E6 | 0.28 | >100 | >357 | [3] | |

| SARS-CoV-2 (Omicron) | Vero E6 | 0.41 | >100 | >243 | [3] |

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity and cytotoxicity of this compound and its analogs. These should be optimized based on the specific virus, cell line, and laboratory conditions.

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

-

Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

Plate reader.

Procedure:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (medium with solvent) and a "no cells" control (medium only).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (CPE Inhibition)

This protocol measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

-

All materials from the Cytotoxicity Assay.

-

Virus stock with a known titer.

Procedure:

-

Seed 96-well plates with host cells and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within the assay duration (e.g., 0.01-0.1). Include a "virus only" control (cells infected but no compound) and a "cells only" control (no virus, no compound).

-

Incubate the plates until the "virus only" control wells show approximately 80-90% CPE.

-

Assess cell viability using a cell viability reagent as described in the cytotoxicity assay.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Viral Titer Reduction Assay

This protocol quantifies the reduction in infectious virus particles produced in the presence of the compound.

Materials:

-

All materials from the Antiviral Activity Assay.

-

Plates for plaque assay or TCID50 assay.

-

Overlay medium (e.g., containing agarose (B213101) or methylcellulose) for plaque assays.

-

Crystal violet solution for staining.

Procedure:

-

Perform the infection experiment as described in the Antiviral Activity Assay (steps 1-5).

-

At the end of the incubation period, collect the supernatant from each well.

-

Perform a plaque assay or TCID50 assay on the collected supernatants to determine the viral titer.

-

Plaque Assay: Prepare serial dilutions of the supernatant and infect confluent monolayers of host cells. After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells. Incubate until plaques are visible. Stain the cells with crystal violet and count the plaques to determine the plaque-forming units per milliliter (PFU/mL).

-

TCID50 Assay: Prepare serial dilutions of the supernatant and use them to infect cells in a 96-well plate. Incubate and then score each well for the presence or absence of CPE. Calculate the 50% tissue culture infectious dose (TCID50) using a statistical method (e.g., Reed-Muench).

-

-

Calculate the EC50 value as the compound concentration that reduces the viral titer by 50% compared to the "virus only" control.

Visualizations

Caption: Mechanism of action of N-acyl cytidine derivatives.

Caption: General experimental workflow for antiviral testing.

References

Application Notes and Protocols for N-(1-Oxopropyl)cytidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information on the specific biological activities and cell culture protocols for N-(1-Oxopropyl)cytidine is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for similar modified nucleosides, such as N4-acetylcytidine (ac4C) and other cytidine (B196190) analogs.[1][2][3] Researchers should treat these as a starting point and optimize the protocols for their specific cell lines and experimental goals.

Introduction

This compound is a modified cytidine nucleoside. Modified nucleosides are of significant interest in biomedical research and drug development due to their potential to modulate biological processes. For instance, the naturally occurring modification N4-acetylcytidine (ac4C) has been shown to be compatible with mRNA translation while reducing inflammatory responses in immune cells.[1] Other cytidine analogs have demonstrated roles in inhibiting RNA and DNA synthesis and modulating DNA methylation.[2][3] It is hypothesized that this compound, as a modified nucleoside, may be incorporated into cellular nucleic acids or affect various signaling pathways, making it a candidate for investigation in areas such as oncology, virology, and immunology.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet elucidated. Based on the activities of similar cytidine analogs, potential mechanisms could include:

-

Incorporation into RNA and DNA: Like other nucleoside analogs, this compound may be metabolized and incorporated into RNA and/or DNA, potentially leading to chain termination or altering nucleic acid structure and function.

-

Modulation of Gene Expression: The propionyl group may influence interactions with RNA-binding proteins or modifying enzymes, thereby affecting RNA stability, translation, and overall gene expression.[1]

-

Enzyme Inhibition: The compound could act as an inhibitor of enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Data Presentation

As specific quantitative data for this compound is not available, the following tables provide example templates for researchers to populate with their experimental data.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 72h exposure |

| Example: A549 | Lung Carcinoma | Data to be determined |

| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined |

| Example: HEK293T | Human Embryonic Kidney | Data to be determined |

Table 2: Effect of this compound on RNA and DNA Synthesis

| Cell Line | Concentration (µM) | Inhibition of RNA Synthesis (%) | Inhibition of DNA Synthesis (%) |

| Example: HeLa | IC50 value | Data to be determined | Data to be determined |

| 1/2 IC50 value | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT or similar cell viability assay.

Materials:

-

Selected cancer and/or normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., in DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: RNA and DNA Synthesis Inhibition Assay

This protocol measures the effect of this compound on the incorporation of radiolabeled precursors into RNA and DNA.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

[³H]-uridine and [³H]-thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with varying concentrations of this compound (e.g., based on the determined IC50) for a predetermined time (e.g., 24 hours).

-

Radiolabeling: Add [³H]-uridine (for RNA synthesis) or [³H]-thymidine (for DNA synthesis) to the wells and incubate for 2-4 hours.

-

Cell Lysis and Precipitation: Wash the cells with cold PBS, lyse them, and precipitate the nucleic acids with cold 10% TCA.

-

Washing: Wash the precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabel.

-

Quantification: Solubilize the precipitate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactivity in treated cells to untreated controls to determine the percentage of inhibition of RNA and DNA synthesis.

Visualizations

References

Application Notes and Protocols for N-(1-Oxopropyl)cytidine in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in vivo dosage and administration data for N-(1-Oxopropyl)cytidine. The following application notes and protocols are generalized based on the evaluation of other novel cytidine (B196190) analogs in preclinical animal models. These guidelines are intended to serve as a starting point for study design, and specific parameters should be optimized for each experimental context.

Introduction to this compound

This compound is a modified cytidine nucleoside. Analogs of cytidine are a class of compounds investigated for their potential as antimetabolites, with applications in oncology and virology. These molecules can interfere with DNA and RNA synthesis and other vital cellular processes. The propionyl group attached to the cytidine moiety may influence the compound's solubility, cell permeability, and interaction with molecular targets. Due to the limited specific data on this compound, initial in vivo studies should focus on determining its maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary efficacy in relevant animal models.

Potential Signaling Pathways

Modified cytidine analogs can influence various cellular signaling pathways. One of the primary mechanisms for similar compounds is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Another potential mechanism is the modulation of epigenetic pathways through the inhibition of DNA methyltransferases (DNMTs), which can lead to the re-expression of tumor suppressor genes.

Caption: Potential mechanisms of action for a novel cytidine analog.

Experimental Protocols

The following are generalized protocols for the initial in vivo evaluation of this compound in a mouse xenograft model.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

-

Animal Model: Use healthy, immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

-

Grouping: Divide mice into cohorts of 3-5 animals per dose group, including a vehicle control group.

-

Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

-

Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS with a solubilizing agent like DMSO, followed by dilution). The final concentration of the solubilizing agent should be non-toxic.

-

Administration: Administer the compound via the intended clinical route, typically intraperitoneal (IP) or oral (PO) gavage, once daily for 5-14 consecutive days.

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, feeding, and hydration) twice daily.

-

Define endpoints for humane euthanasia (e.g., >20% body weight loss, severe morbidity).

-

-

Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c), cannulated if serial blood sampling is required.

-

Dosing: Administer a single dose of this compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., PO or IP).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

-

Analysis: Analyze plasma concentrations of this compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Preliminary Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., a colon, pancreatic, or lung cancer cell line) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Treatment:

-

Vehicle Control Group: Receives the vehicle solution.

-

Treatment Groups: Receive this compound at one or more doses below the MTD.

-

Positive Control Group (Optional): Receives a standard-of-care chemotherapeutic agent (e.g., gemcitabine (B846) for pancreatic cancer).

-

-

Administration: Administer treatment for a defined period (e.g., 2-4 weeks).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weight 2-3 times per week.

-

Monitor for signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation

Quantitative data from efficacy and toxicity studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Efficacy and Toxicity of this compound in a Colon Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | Daily, IP | 1500 ± 150 | - | +5 ± 2 |

| This compound | 10 | Daily, IP | 900 ± 120 | 40 | -2 ± 1 |

| This compound | 25 | Daily, IP | 600 ± 90 | 60 | -8 ± 3 |

| Positive Control | 50 | Q3D, IP | 450 ± 70 | 70 | -12 ± 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(1-Oxopropyl)cytidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Oxopropyl)cytidine is a cytidine (B196190) analog with potential as an anti-metabolic and anti-tumor agent due to its mechanism of inhibiting DNA methyltransferases.[1] Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of small molecules and is well-suited for the analysis of this compound.[2] This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for purity assessment, stability studies, and quantification.

Experimental Protocol

A reverse-phase HPLC method is recommended for the analysis of this compound.[2] The following protocol is based on established methods for similar cytidine analogs and acetamide (B32628) derivatives.[2][3]

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate

-

Phosphoric acid (optional, for pH adjustment)

-

Methanol (for cleaning)

2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2]

-

Data acquisition and processing software

3. Preparation of Solutions

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v).

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare the sample by dissolving it in the sample diluent to an expected concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.[2]

4. Chromatographic Conditions

The separation can be achieved using a gradient elution to ensure good resolution from any impurities.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 255 nm[3] |

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis. The values are illustrative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | ~ 10-15 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL[4] |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0 %[4] |

| Precision (% RSD) | ≤ 2.0 %[4] |

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. This validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions should also be performed to demonstrate the stability-indicating nature of the method.[4][5]

Signaling Pathway Context

This compound is an analog of cytidine, a fundamental component of nucleic acids. Cytidine analogs can act as inhibitors of DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, thus exerting anti-tumor effects.

References

- 1. This compound | 胞嘧啶核苷类似物 | MCE [medchemexpress.cn]

- 2. benchchem.com [benchchem.com]

- 3. helixchrom.com [helixchrom.com]

- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Investigating the Effect of N-acyl Cytidines on RNA Synthesis

Note: As of December 2025, specific experimental data on the direct effects of N-(1-Oxopropyl)cytidine on RNA synthesis is not available in the public domain. This document will focus on a closely related and well-studied N-acyl cytidine (B196190), N4-acetylcytidine (ac4C) , as a proxy to provide detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. The principles and methods described herein are likely applicable to the study of other N-acyl cytidines.

Introduction